Boc-Met-Gly-OSu
CAS No.: 23446-04-0
Cat. No.: VC0558159
Molecular Formula: C16H25N3O7S
Molecular Weight: 403.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23446-04-0 |
|---|---|
| Molecular Formula | C16H25N3O7S |
| Molecular Weight | 403.46 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate |
| Standard InChI | InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)/t10-/m0/s1 |
| SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Properties
Molecular Information
Boc-Met-Gly-OSu possesses a defined chemical identity that enables its reliable use in laboratory settings. The compound is characterized by the following molecular parameters:
| Property | Value |
|---|---|
| CAS Number | 23446-04-0 |
| Molecular Formula | C16H25N3O7S |
| Molecular Weight | 403.46 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate |
The molecular structure features a methionine residue with its amino group protected by a Boc group, connected via a peptide bond to a glycine residue that is activated as an N-hydroxysuccinimide ester. This arrangement facilitates controlled reactivity in peptide synthesis processes.
Physical Properties
Understanding the physical characteristics of Boc-Met-Gly-OSu is essential for its proper handling, storage, and application in laboratory settings. The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Physical Appearance | Crystalline solid |
| Melting Point | 120-126°C |
| Density | 1.3 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents such as DMF, DMSO, dichloromethane |
These physical properties influence the conditions under which the compound is stored and utilized in experimental procedures. The relatively high melting point indicates good stability under standard laboratory conditions, while its solubility profile makes it compatible with common peptide synthesis protocols.
Structural Characteristics
The structural features of Boc-Met-Gly-OSu are directly related to its function in peptide synthesis. The compound contains several key functional groups:
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The tert-butoxycarbonyl (Boc) group serves as a protecting group for the α-amino function of methionine, preventing unwanted side reactions during peptide coupling.
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The methionine side chain contains a thioether group (methylsulfanyl), which contributes to the unique properties of peptides containing this amino acid.
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The peptide bond between methionine and glycine forms the dipeptide backbone of the molecule.
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The N-hydroxysuccinimide (OSu) ester activates the carboxyl group of glycine, making it highly reactive toward nucleophilic attack by amino groups, which facilitates peptide bond formation.
These structural elements work in concert to make Boc-Met-Gly-OSu an effective and selective reagent for peptide synthesis applications.
Chemical Reactions
Types of Reactions
Boc-Met-Gly-OSu participates in several types of chemical reactions that are relevant to its use in peptide synthesis:
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Aminolysis Reactions: The primary reaction utilized in peptide synthesis involves nucleophilic attack by an amino group on the activated OSu ester, resulting in the formation of a new peptide bond. This reaction occurs readily under mild conditions, making it ideal for peptide coupling.
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Hydrolysis: In aqueous environments, Boc-Met-Gly-OSu can undergo hydrolysis, converting the OSu ester to a carboxylic acid and releasing N-hydroxysuccinimide. This reaction can occur unintentionally if the reagent is exposed to moisture.
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Deprotection Reactions: The Boc protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents), exposing the amino group for further reactions.
These reaction pathways are fundamental to understanding how the compound functions in synthetic applications and what precautions must be taken during its handling and storage.
Reaction Mechanisms
The mechanisms of the reactions involving Boc-Met-Gly-OSu follow established principles of organic chemistry:
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Peptide Bond Formation: The mechanism involves nucleophilic attack by an amino group on the carbonyl carbon of the OSu ester, followed by elimination of N-hydroxysuccinimide. This creates a new amide (peptide) bond between the glycine component of Boc-Met-Gly-OSu and the incoming amino compound.
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Boc Deprotection: The mechanism of Boc removal involves protonation of the carbonyl oxygen of the Boc group under acidic conditions, followed by loss of carbon dioxide and formation of a tert-butyl cation, which then loses a proton to form isobutylene gas.
These mechanisms are critical for controlling the selectivity and efficiency of reactions in peptide synthesis processes. The high reactivity of the OSu ester toward nucleophiles makes Boc-Met-Gly-OSu particularly useful for coupling reactions, while the selective removal of the Boc group under specific conditions allows for sequential peptide synthesis strategies.
Applications in Peptide Synthesis
Role in Peptide Bond Formation
Boc-Met-Gly-OSu serves a crucial function in peptide synthesis by facilitating the formation of precise peptide bonds. Its specific applications include:
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Introduction of the methionine-glycine dipeptide sequence into larger peptide chains during solid-phase or solution-phase peptide synthesis.
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Enabling selective coupling reactions in the presence of other functional groups due to the controlled reactivity of the OSu ester.
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Contributing to the synthesis of bioactive peptides, particularly those requiring methionine residues for their biological activity.
The compound is especially valuable in synthetic protocols that utilize the Boc protection strategy, which is known for its reliability in forming stable peptide bonds even in challenging sequence contexts. The presence of both methionine and glycine in a single reagent allows for more efficient synthesis compared to sequential coupling of individual amino acids.
Advantages in Synthesis
The use of Boc-Met-Gly-OSu offers several advantages in peptide synthesis:
These advantages make Boc-Met-Gly-OSu a valuable tool in the peptide chemist's arsenal, particularly for the synthesis of complex peptides where efficiency and precision are critical.
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